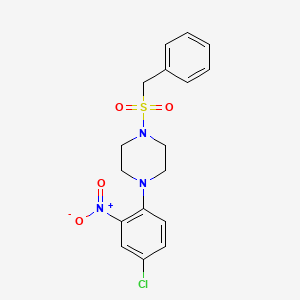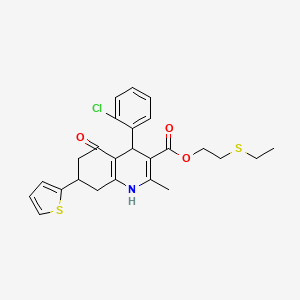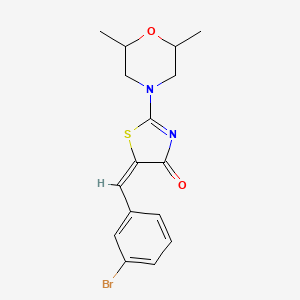![molecular formula C19H21ClN2O3S B3957669 (NZ)-N-[(4-chlorophenyl)-morpholin-4-ylmethylidene]-2,5-dimethylbenzenesulfonamide](/img/structure/B3957669.png)
(NZ)-N-[(4-chlorophenyl)-morpholin-4-ylmethylidene]-2,5-dimethylbenzenesulfonamide
Overview
Description
(NZ)-N-[(4-chlorophenyl)-morpholin-4-ylmethylidene]-2,5-dimethylbenzenesulfonamide: is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(4-chlorophenyl)-morpholin-4-ylmethylidene]-2,5-dimethylbenzenesulfonamide typically involves a multi-step process. The initial step often includes the preparation of the 4-chlorophenylmorpholine intermediate, followed by its reaction with 2,5-dimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are performed under mild to moderate temperatures.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it is investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, it is utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (NZ)-N-[(4-chlorophenyl)-morpholin-4-ylmethylidene]-2,5-dimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bromomethyl methyl ether: Used in organic synthesis for similar purposes.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
Uniqueness: What sets (NZ)-N-[(4-chlorophenyl)-morpholin-4-ylmethylidene]-2,5-dimethylbenzenesulfonamide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in various scientific fields.
Properties
IUPAC Name |
(NZ)-N-[(4-chlorophenyl)-morpholin-4-ylmethylidene]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-3-4-15(2)18(13-14)26(23,24)21-19(22-9-11-25-12-10-22)16-5-7-17(20)8-6-16/h3-8,13H,9-12H2,1-2H3/b21-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZIDNDXDCUIII-VZCXRCSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C(/C2=CC=C(C=C2)Cl)\N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-BENZOYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE](/img/structure/B3957588.png)
![N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B3957594.png)

![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)-2-phenylacetamide](/img/structure/B3957605.png)
![(3-CHLOROPHENYL){4-[3-(CYCLOPROPYLAMINO)-4-NITROPHENYL]PIPERAZINO}METHANONE](/img/structure/B3957618.png)


![1-allyl-5-[(3-allyl-6-hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(4-pyridinyl)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B3957634.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B3957635.png)


![1-(4-bromo-3-methylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3957648.png)
![Ethyl 2-[[4-methyl-5-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B3957666.png)
![Ethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B3957684.png)
